molecular formula C9H8O3 B1228954 3-Methoxyphenylglyoxal CAS No. 32025-65-3

3-Methoxyphenylglyoxal

Cat. No. B1228954
CAS RN: 32025-65-3
M. Wt: 164.16 g/mol
InChI Key: SIHYQEYAJMDKQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methoxyphenylglyoxal and related compounds involves complex chemical reactions, including the use of methoxyphenyl derivatives as precursors. For example, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4- methoxyimino-2-azetidinones involves methoxyphenyl compounds as critical starting materials, showcasing the intricate steps required to produce specific structures with methoxyphenyl components (Gluziński et al., 1991). These processes often rely on detailed reaction conditions to achieve the desired molecular configurations.

Molecular Structure Analysis

The molecular structure of methoxyphenyl derivatives, including 3-Methoxyphenylglyoxal, is characterized by the presence of methoxy groups attached to the phenyl ring, influencing the compound's physical and chemical behaviors. X-ray diffraction techniques have been used to investigate the structures of similar compounds, providing insights into their crystalline forms and geometrical parameters (Elmali et al., 1999). These analyses are crucial for understanding the compound's reactivity and potential applications.

Scientific Research Applications

Cerebrospinal Fluid and Plasma Analysis

Research shows a strong correlation between the concentrations of 3-methoxy-4-hydroxyphenylglycol (a related compound to 3-Methoxyphenylglyoxal) in plasma and cerebrospinal fluid, providing insights into neurochemical processes in conditions like adrenal medulla tumors (Kopin et al., 1983).

Antileukemic Activity

Studies have identified antileukemic activity in compounds related to 3-Methoxyphenylglyoxal, such as phenylglyoxal and methoxy-methylglyoxal, suggesting potential applications in cancer therapy (French & Freedlander, 1958).

Mental Health Research

Investigations into 3-Methoxyphenylglyoxal derivatives have contributed to understanding mental health conditions. For instance, variations in its metabolite, 3-Methoxy-4-hydroxyphenylglycol, correlate with bipolar and unipolar depression, offering a biochemical perspective on these disorders (Beckmann & Goodwin, 1980).

Analytical Chemistry Applications

Derivatives of 3-Methoxyphenylglyoxal are useful in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) for detecting and quantifying reactive carbonyl compounds in biological and environmental samples (Fritzsche et al., 2018).

Hypertension Studies

Studies of 3-Methoxy-4-hydroxyphenylglycol in hypertension suggest the involvement of central catecholamines in clinical hypertension, demonstrating the compound's relevance in cardiovascular research (Saran et al., 1978).

Stroke Research

Elevated levels of 3-Methoxy-4-hydroxyphenylglycol in plasma and cerebrospinal fluid have been observed in acute stroke patients, indicating enhanced activity of central noradrenergic neurons at stroke onset. This may have implications for understanding the pathophysiology of stroke (Kanda et al., 1991).

Diagnostic and Therapeutic Research

The study of 3-Methoxyphenylglyoxal derivatives has implications for diagnostic and therapeutic approaches in various diseases, such as the development of multi-target anti-diabetic agents, potentially offering new avenues for treatment (Mahnashi et al., 2023).

Safety And Hazards

3-Methoxyphenylglyoxal is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-methoxyphenyl)-2-oxoacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHYQEYAJMDKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70185853
Record name 3-Methoxyphenylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyphenylglyoxal

CAS RN

32025-65-3
Record name 3-Methoxyphenylglyoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032025653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methoxyphenylglyoxal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70185853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
E Betakis, G Fritzsch, L Zaki - Biochimica et Biophysica Acta (BBA) …, 1992 - Elsevier
… At 2 mM 3-methoxyphenylglyoxal (3-MOPG) and 37C the half-lifetime of the anion transporter is 5.4 min at pH 8.0. Under the same experimental conditions the half-lifetime of the …
Number of citations: 6 www.sciencedirect.com
MB Yadav, YT Jeong - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
… For this purpose, initially, we tried the reaction of 3-methoxyphenylglyoxal 1k with benzoylacetonitrile 2a. Interestingly, the corresponding product 5a was obtained in 83% yield. After …
Number of citations: 6 pubs.rsc.org
A Jana, P Bhaumick, LH Choudhury - New Journal of Chemistry, 2020 - pubs.rsc.org
… Phenylglyoxal derivatives such as 4-methoxyphenylglyoxal, 3-methoxyphenylglyoxal, 3,4-dimethoxy phenylglyoxal, 3,4-(methylenedioxy)phenylglyoxal and 4-fluorophenylglyoxal …
Number of citations: 7 pubs.rsc.org
B Żołnowska, J Sławiński, A Pogorzelska, K Szafrański… - Molecules, 2016 - mdpi.com
… Starting from 19 (0.385 g) and 3-methoxyphenylglyoxal hydrate (0.182 g) after stirring for 33 h, the title compound 30 (0.400 g, 78%) was obtained without further purification mp 198–…
Number of citations: 18 www.mdpi.com
GB Barlin, LP Davies, MML Ngu - Australian Journal of Chemistry, 1988 - CSIRO Publishing
The synthesis of a series of 6-chloro-3-methoxy(and ethoxy )-2- phenyl[and (variously substituted phenyl), thienyl, and naphthalenyl ] imidazo [1,2-b] pyridazines and a 6-fluoro …
Number of citations: 7 www.publish.csiro.au
B Eftekhari-Sis, M Zirak, A Akbari - Chemical reviews, 2013 - ACS Publications
… Also, some AG-hydrates, such as 4-hydroxy-3-methoxyphenylglyoxal hydrate, 4-acetamidophenylglyoxal hydrate, and 2-furylglyoxal hydrate, show antiviral activity in the embryonated …
Number of citations: 362 pubs.acs.org
GB Barlin, LP Davies, RA Davis… - Australian Journal of …, 1994 - CSIRO Publishing
Syntheses are reported for 6-( methylthio, ethylthio, propylthio, substituted benzylthio and chloro )-3-( methoxy, unsubstituted and benzamidomethyl )-2-arylimidazo[1,2-b] pyridazines …
Number of citations: 15 www.publish.csiro.au
H Prinz, P Schmidt, KJ Böhm, S Baasner… - Journal of medicinal …, 2009 - ACS Publications
A series of 10-(2-oxo-2-phenylethylidene)-10H-anthracen-9-ones were synthesized and evaluated for interactions with tubulin and for antiproliferative activity against a panel of human …
Number of citations: 31 pubs.acs.org
HC Nickel, P Schmidt, KJ Böhm, S Baasner… - European journal of …, 2010 - Elsevier
A novel series of 1,5- and 1,8-disubstituted 10-benzylidene-10H-anthracen-9-ones and 10-(2-oxo-2-phenylethylidene)-10H-anthracen-9-ones was synthesized to assess the substituent …
Number of citations: 21 www.sciencedirect.com
M Zvirzdinaite, S Garbe, N Arefyeva… - European Journal of …, 2017 - Wiley Online Library
… L 2 : Orange–yellow 5-(3-methoxyphenyl)-3-(2′-pyridyl)-1,2,4-triazine was obtained from 3-methoxyphenylglyoxal hydrate (418 mg, 2.55 mmol), with a reaction time of 3 h at 80 C and …

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